Cas no 875316-12-4 (N-[(4-methylphenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide)
![N-[(4-methylphenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide structure](https://nl.kuujia.com/scimg/cas/875316-12-4x500.png)
875316-12-4 structure
Productnaam:N-[(4-methylphenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide
N-[(4-methylphenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide Chemische en fysische eigenschappen
Naam en identificatie
-
- AKOS001394196
- Z33296447
- N-[(4-methylphenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide
- 875316-12-4
- EN300-26578831
-
- Inchi: 1S/C23H22N2O3S/c1-18-7-9-20(10-8-18)17-24-23(26)21-11-13-22(14-12-21)25-29(27,28)16-15-19-5-3-2-4-6-19/h2-16,25H,17H2,1H3,(H,24,26)/b16-15+
- InChI-sleutel: VXYVAONADCYGLG-FOCLMDBBSA-N
- LACHT: S(/C=C/C1C=CC=CC=1)(NC1C=CC(=CC=1)C(NCC1C=CC(C)=CC=1)=O)(=O)=O
Berekende eigenschappen
- Exacte massa: 406.13511374g/mol
- Monoisotopische massa: 406.13511374g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 7
- Complexiteit: 634
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4
- Topologisch pooloppervlak: 83.6Ų
N-[(4-methylphenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26578831-0.05g |
N-[(4-methylphenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide |
875316-12-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[(4-methylphenyl)methyl]-4-(2-phenylethenesulfonamido)benzamide Gerelateerde literatuur
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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